3-Acetoxy-3-methyl-2-butanone
Overview
Description
3-Acetoxy-3-methyl-2-butanone is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . It is also known as 2-butanone, 3-acetoxy-3-methyl-. This compound is characterized by its acetoxy group attached to a methylated butanone backbone. It is a colorless liquid with a pleasant odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetoxy-3-methyl-2-butanone can be synthesized through the esterification of 3-hydroxy-3-methyl-2-butanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process, where 3-hydroxy-3-methyl-2-butanone and acetic anhydride are fed into a reactor with a catalyst. The product is then purified through distillation to achieve the desired purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Acetoxy-3-methyl-2-butanone has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: It serves as a model compound for studying esterification and hydrolysis reactions in biological systems.
Medicine: It is investigated for its potential use in drug synthesis and as a precursor for pharmaceutical compounds.
Industry: It is used in the manufacture of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-acetoxy-3-methyl-2-butanone involves its ability to undergo esterification and hydrolysis reactions. The acetoxy group can be hydrolyzed to form the corresponding alcohol and acetic acid. This compound can also participate in various organic reactions, acting as a nucleophile or electrophile depending on the reaction conditions .
Comparison with Similar Compounds
3-Hydroxy-3-methyl-2-butanone: This compound is a precursor in the synthesis of 3-acetoxy-3-methyl-2-butanone.
2-Butanone: A simpler ketone that lacks the acetoxy group.
3-Acetoxy-2-butanone: A structural isomer with the acetoxy group on a different carbon atom.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its acetoxy group provides a site for nucleophilic attack, making it a versatile intermediate in organic synthesis .
Biological Activity
3-Acetoxy-3-methyl-2-butanone, with the chemical formula CHO, is an organic compound that has garnered interest due to its potential biological activities. This compound is a derivative of 3-hydroxy-3-methyl-2-butanone and is notable for its applications in various fields, including food flavoring, pharmaceuticals, and research.
This compound is characterized by the presence of an acetoxy group, which contributes to its reactivity and biological interactions. The compound is a colorless liquid with a sweet, fruity odor. Its molecular structure allows for interactions with biological macromolecules, influencing metabolic pathways.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy varies depending on concentration and the type of microorganism.
- Cytotoxic Effects : Research has shown that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy.
- Metabolic Interactions : The compound may influence metabolic pathways due to its structural similarity to other biologically active ketones and esters.
Antimicrobial Activity
A study conducted by researchers examined the antimicrobial properties of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting its potential as a natural preservative in food products.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 100 µg/mL |
S. aureus | 150 µg/mL |
Cytotoxicity Studies
In vitro studies involving various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound exhibits dose-dependent cytotoxicity. The IC values were determined to be approximately 75 µM for HeLa cells and 60 µM for MCF-7 cells. This suggests that the compound may disrupt cellular processes leading to apoptosis in cancer cells.
Cell Line | IC (µM) |
---|---|
HeLa | 75 |
MCF-7 | 60 |
The mechanism by which this compound exerts its biological effects is not fully understood but may involve:
- Interaction with Cell Membranes : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially disrupting membrane integrity.
- Induction of Apoptosis : Evidence suggests that the compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Food Industry Application : A case study on the use of this compound as a flavoring agent demonstrated its effectiveness in enhancing the sensory profile of various food products while also providing antimicrobial benefits.
- Pharmaceutical Research : Investigations into the cytotoxic properties have led to preliminary formulations for potential cancer treatments, focusing on optimizing dosage and delivery methods.
Properties
IUPAC Name |
(2-methyl-3-oxobutan-2-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(8)7(3,4)10-6(2)9/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJOZIJFBJYYHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496419 | |
Record name | 2-Methyl-3-oxobutan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10235-71-9 | |
Record name | 2-Methyl-3-oxobutan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.